N-Boc-N-methyl-3-cyclohexanyl-L-alanine
Description
N-Boc-N-methyl-3-cyclohexanyl-L-alanine (CAS: 97269-22-2) is a modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₅H₂₇NO₄ (molecular weight: 285.38 g/mol), featuring a tert-butoxycarbonyl (Boc) protecting group, an N-methyl substituent, and a cyclohexyl side chain. The cyclohexyl moiety provides steric bulk and hydrophobicity, making it valuable in modulating peptide interactions with biological targets .
Properties
IUPAC Name |
(2S)-3-cyclohexyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDTWSLGUIJFTE-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research Applications
-
Peptide Synthesis
- N-Boc-N-methyl-3-cyclohexanyl-L-alanine serves as an essential building block in peptide synthesis. The Boc group allows for the selective protection of the amino group, enabling the formation of complex peptide structures through solid-phase peptide synthesis (SPPS) and other methodologies.
- Drug Development
-
Biochemical Interaction Studies
- This compound is used in studies to investigate its interactions with various biomolecules. This includes assessing its binding capabilities with receptors or enzymes, which can provide insights into its potential therapeutic effects.
- Agrochemical Applications
Case Studies and Research Findings
- Synthesis Methodologies
- Biological Activity Studies
- Potential as a Renin Inhibitor
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, inhibiting or activating biological processes, and interacting with cellular components.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Research Implications
- Drug Design : The cyclohexyl group’s bulkiness aids in stabilizing helical conformations in peptides, while N-methylation reduces renal clearance.
- Bioconjugation : Analogs with reactive groups (e.g., azido) are prioritized for labeling, whereas hydrophobic variants (naphthyl, diphenyl) excel in membrane permeability studies .
Biological Activity
N-Boc-N-methyl-3-cyclohexanyl-L-alanine is a synthetic derivative of the amino acid L-alanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyclohexyl substituent. This compound has garnered attention for its unique structural features, which influence its biological activity, including antimicrobial properties and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₂₇NO₄
- Molecular Weight : Approximately 285.38 g/mol
- Physical State : Solid
- Melting Point : 47 to 49 °C
The cyclohexyl group contributes to the compound's hydrophobic characteristics, enhancing its interaction with biological membranes and proteins. The Boc group serves as a protective moiety that can be selectively removed under acidic conditions, facilitating further functionalization of the amino group.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity, making it a candidate for further research in medicinal chemistry. Compounds with similar structural features have demonstrated varying degrees of effectiveness against bacterial strains. For instance, studies on related compounds have shown that modifications to the cyclohexyl moiety can significantly alter their inhibitory concentrations (IC50) against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| This compound | Moderate | TBD |
| N-Boc-N-methyl-L-alanine | Low | >1000 |
| N-Boc-N-phenyl-L-alanine | High | 50 |
Binding Studies
Interaction studies involving this compound focus on its binding capabilities with various biomolecules. The presence of the cyclohexyl group is believed to enhance hydrophobic interactions, which are critical for binding affinity in biological systems. Research indicates that modifications at specific positions on the amino acid backbone can lead to improved binding characteristics and biological activity .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives of alanine, including this compound. The results indicated that while some derivatives displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, others showed limited activity .
- Synthesis and Functionalization : The synthesis of this compound was reported to involve multi-step processes that allow for selective deprotection of the Boc group. This characteristic enables the introduction of other functional groups, potentially enhancing its biological profile .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of amino acid derivatives. For example, the replacement of certain groups in similar compounds has been shown to either improve or diminish their antimicrobial properties significantly .
Moreover, research has focused on understanding how variations in hydrophobicity and steric hindrance affect the compound's interaction with target biomolecules. These findings suggest that this compound could be optimized for better efficacy through strategic modifications .
Preparation Methods
Phenylalanine-Based Route
The most documented method involves hydrogenating a phenylalanine derivative to install the cyclohexyl group.
Procedure :
-
N-Methylation : L-Phenylalanine methyl ester reacts with methyl iodide in dimethylformamide (DMF) under basic conditions (NaHCO₃) to yield N-methyl-L-phenylalanine methyl ester.
-
Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) forms N-Boc-N-methyl-L-phenylalanine methyl ester.
-
Hydrogenation : Catalytic hydrogenation (5% Rh/Al₂O₃, H₂ at 1551–2844 Torr, methanol, 18 h) reduces the phenyl ring to cyclohexyl, producing N-Boc-N-methyl-L-cyclohexylalanine methyl ester.
-
Ester Hydrolysis : Saponification with LiOH in THF/water yields the final carboxylic acid.
Advantages :
Limitations :
-
Requires high-pressure hydrogenation equipment.
-
Rhodium catalysts increase cost.
Alternative Aromatic Substrates
Benzyl-protected intermediates (e.g., N-Boc-3-bromo-L-alanine methyl ester) undergo Suzuki coupling with cyclohexylboronic acids, though yields are moderate (53–61%).
Direct Alkylation Approaches
β-Cyclohexylalanine Synthesis
Strecker Synthesis : Cyclohexylacetaldehyde, ammonium chloride, and potassium cyanide form β-cyclohexyl alanine nitrile, hydrolyzed to the amino acid.
Limitations :
-
Low regioselectivity for β-substitution.
-
Requires toxic cyanide reagents.
Michael Addition
Cyclohexyl acrylate reacts with glycine equivalents under basic conditions, but competing polymerization limits utility.
Enzymatic and Biocatalytic Methods
Transaminase-Mediated Synthesis
Engineered transaminases convert β-keto acids (e.g., 3-cyclohexyl-2-oxopropanoic acid) to β-cyclohexyl-L-alanine, followed by chemical N-methylation and Boc protection.
Yield : 70–85% (enzymatic step), 90% ee.
Advantages :
-
Green chemistry compliant.
-
Avoids harsh reagents.
Comparative Analysis of Methodologies
Critical Reaction Optimizations
N-Methylation Conditions
Boc Protection Efficiency
Q & A
Basic: What are the recommended methods for synthesizing N-Boc-N-methyl-3-cyclohexanyl-L-alanine with high enantiomeric purity?
Answer:
Synthesis typically involves multi-step protection-deprotection strategies. Key steps include:
- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using Boc anhydride and a base like DMAP in THF .
- Methylation : Employ methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH) to achieve N-methylation.
- Cyclohexane Ring Functionalization : Use palladium-catalyzed coupling or stereoselective alkylation to attach the cyclohexyl moiety.
- Chiral Purity : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Purity >93% is achievable, as reported in reagent catalogs .
Basic: How can researchers verify the structural integrity of this compound post-synthesis?
Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Confirm stereochemistry and substituent placement. For example, -NMR should show distinct Boc methyl signals at ~1.4 ppm and cyclohexyl protons between 1.2–2.1 ppm .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]+ ~356.4 g/mol for ) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95% target peak area) .
Basic: What are the critical storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent Boc group cleavage .
- Solvent : Dissolve in anhydrous DMSO or dichloromethane for long-term storage; avoid protic solvents (e.g., water, alcohols) to minimize hydrolysis .
- Handling : Use inert gas (N/Ar) purging during aliquoting to reduce oxidation risks .
Basic: How should researchers address discrepancies in reported purity values (e.g., >93% vs. lower in independent studies)?
Answer:
- Method Calibration : Cross-validate purity assays (HPLC, NMR) using certified reference standards .
- Impurity Profiling : Identify by-products (e.g., de-Boc derivatives) via LC-MS/MS and adjust synthesis conditions (e.g., shorter reaction times) to suppress side reactions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
- Waste Disposal : Follow institutional guidelines for halogenated solvents and Boc-protected amines .
Advanced: How does the steric bulk of the cyclohexyl group influence the compound’s reactivity in peptide coupling reactions?
Answer:
- Steric Hindrance : The cyclohexyl group reduces coupling efficiency with bulky amino acids (e.g., tryptophan). Mitigate this by using coupling agents like HATU instead of DCC .
- Solvent Effects : Perform reactions in DMF or DMSO to enhance solubility and reagent accessibility .
- Kinetic Studies : Monitor reaction progress via -NMR (if fluorine tags are used) or inline IR spectroscopy .
Advanced: What strategies resolve contradictions in reported stereochemical outcomes during cyclohexyl group attachment?
Answer:
- Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to enforce desired stereochemistry .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize reaction pathways .
- Crystallography : Single-crystal X-ray diffraction conclusively assigns stereochemistry .
Advanced: How can researchers design stability-indicating assays for this compound under physiological conditions?
Answer:
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-PDA .
- Metabolite Profiling : Simulate liver metabolism using microsomal assays (e.g., human CYP3A4) to identify labile sites .
Advanced: What role does this compound play in designing protease-resistant peptide analogs?
Answer:
- Conformational Restriction : The cyclohexyl group imposes torsional constraints, reducing peptide flexibility and protease recognition .
- In Silico Screening : Dock the compound into protease active sites (e.g., HIV-1 protease) using AutoDock Vina to predict resistance .
Advanced: How can contradictory data on the compound’s solubility in aqueous buffers be reconciled?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
